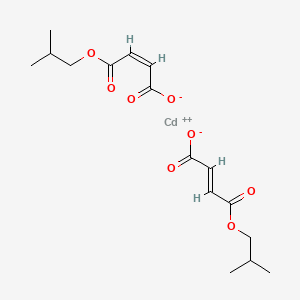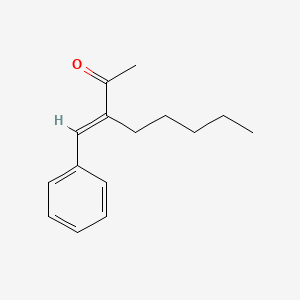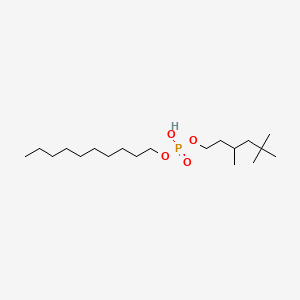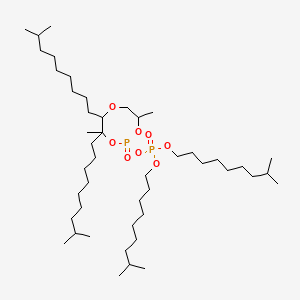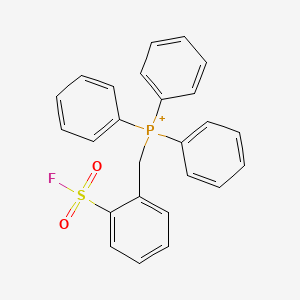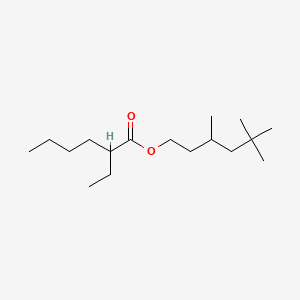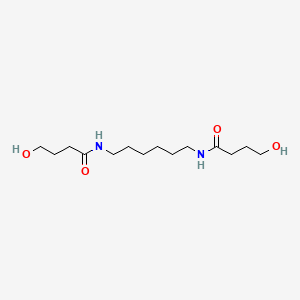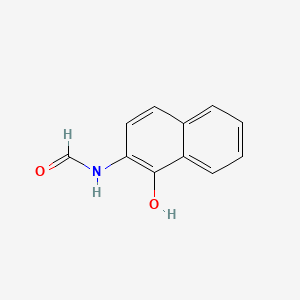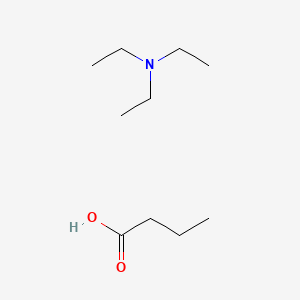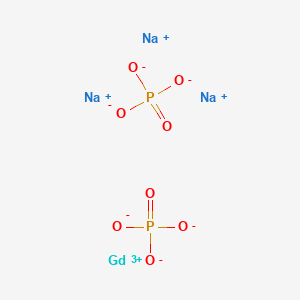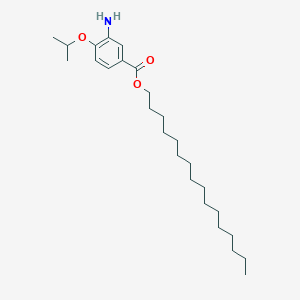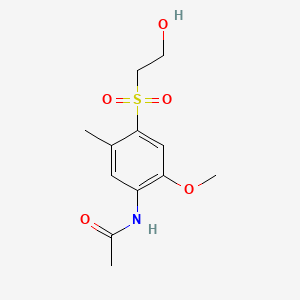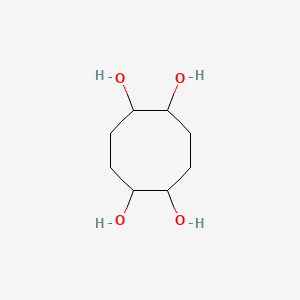
Cyclooctane-1,2,5,6-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctane-1,2,5,6-tetrol is an organic compound with the molecular formula C8H16O4 It is a cycloalkane derivative characterized by a cyclooctane ring with four hydroxyl groups attached at the 1, 2, 5, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,5,6-tetrol can be synthesized through several methods. One common approach involves the dihydroxylation of 1,5-cyclooctadiene using osmium tetroxide as a catalyst. The reaction typically proceeds under mild conditions, with the addition of a co-oxidant such as N-methylmorpholine N-oxide to facilitate the formation of the tetrol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclooctane-1,2,5,6-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclooctane-1,2,5,6-tetraone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the tetrol into cyclooctane.
Major Products:
Oxidation: Cyclooctane-1,2,5,6-tetraone
Reduction: Cyclooctane
Substitution: Halogenated cyclooctane derivatives
Scientific Research Applications
Cyclooctane-1,2,5,6-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying hydrogen bonding interactions in biological systems.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of cyclooctane-1,2,5,6-tetrol involves its ability to participate in hydrogen bonding and other intermolecular interactions. The hydroxyl groups can form hydrogen bonds with various molecular targets, influencing the compound’s reactivity and stability. Additionally, the cyclooctane ring structure imparts unique conformational properties that affect its behavior in chemical reactions .
Comparison with Similar Compounds
Cyclooctane-1,2,5,6-tetrol can be compared with other cycloalkane derivatives, such as:
Cyclooctane-1,2,3,4-tetrol: Similar in structure but with hydroxyl groups at different positions, leading to different reactivity and properties.
Cyclooctane-1,5-diol: Contains only two hydroxyl groups, resulting in distinct chemical behavior and applications.
Cyclohexane-1,2,3,4-tetrol: A smaller ring size with different conformational and reactivity characteristics.
This compound stands out due to its unique combination of four hydroxyl groups and an eight-membered ring, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
36653-42-6 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclooctane-1,2,5,6-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-12H,1-4H2 |
InChI Key |
GOFSZEWOPLAOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CCC(C1O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


